Ethyl 5,6-dibromonicotinate
Overview
Description
Ethyl 5,6-dibromonicotinate is a chemical compound with the molecular formula C8H7Br2NO2 . It has a molecular weight of 308.95 g/mol .
Synthesis Analysis
The synthesis of Ethyl 5,6-dibromonicotinate involves several steps . In one method, a solution of ethyl-5,6-dibromonicotinate in methanol was heated in a sealed tube at 85 °C for 48 hours . Sodium methoxide was added to the mixture, which was then cooled and the solvent was evaporated under vacuum . The crude residue was taken into water and ethyl acetate, and the layers were separated . The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and filtered . The filtrate was evaporated and the resultant crude product was purified by flash column chromatography .Physical And Chemical Properties Analysis
Ethyl 5,6-dibromonicotinate has a molecular weight of 308.95 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Synthesis of Ethyl 6-Bromosorbate
Ethyl 5,6-dibromonicotinate serves as a precursor in the synthesis of ethyl 6-bromosorbate, a useful intermediate for the preparation of Wittig and Horner-type reagents. These reagents are instrumental in the synthesis of polyenes with terminal carboxylic ester functions and in the preparation of alkanoic acid derivatives, as demonstrated in prostaglandin syntheses (Koning et al., 1973).
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process highlights the role of ethyl 5,6-dibromonicotinate derivatives in constructing complex molecular architectures with complete regioselectivity and excellent yields (Zhu et al., 2003).
Synthesis of Ethyl 5,5''-dimethyl-2,2';6',2''-terpyridine-4'-carboxylate
The synthesis of ethyl 5,5''-dimethyl-2,2';6',2''-terpyridine-4'-carboxylate, utilizing ethyl 2,6-dibromoisonicotinate and 2-trimethylstannyl-5-methylpyridine, showcases the utility of ethyl 5,6-dibromonicotinate derivatives in constructing complex molecules. The coplanar arrangement of pyridine rings in the molecule, as well as the π–π stacking interactions, underscores the compound's potential in material science and coordination chemistry (Kickelbick et al., 2005).
Chemical Communication Research
Chemical Communication in Ant Mating Behavior
Research on the mating behavior of the slave-making ant Polyergus rufescens revealed that 3-ethyl-4-methylpentanol, a critical component of the queen sex pheromone in a related species, is also present in P. rufescens. This study highlights the broader relevance of ethyl-branched compounds in chemical communication and pheromone signaling in insects (Castracani et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5,6-dibromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZFHUQLVRJVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673264 | |
Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,6-dibromonicotinate | |
CAS RN |
1190862-68-0 | |
Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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